(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine

Description

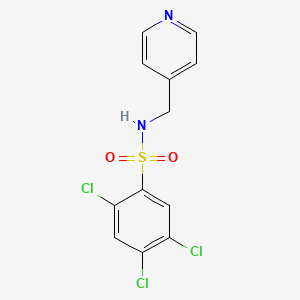

(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine (CAS: 873675-56-0) is a sulphonamide derivative with the molecular formula C₁₂H₉Cl₃N₂O₂S . Its structure comprises a 2,4,5-trichlorophenyl group linked to a sulphonyl moiety, which is further bonded to a 4-pyridylmethyl amine (Figure 1). The compound’s distinct features include:

- Electron-withdrawing chlorine atoms on the phenyl ring, enhancing electrophilic reactivity.

- A sulphonamide bridge, a common pharmacophore in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O2S/c13-9-5-11(15)12(6-10(9)14)20(18,19)17-7-8-1-3-16-4-2-8/h1-6,17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGBPQAUBKKRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine typically involves the reaction of 4-pyridylmethylamine with 2,4,5-trichlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The compound’s sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and coupling reactions. Key methods include:

Reaction with Amines

Primary and secondary amines displace the 2,4,5-trichlorophenyl group under basic conditions to form substituted sulfonamides. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| n-Butylamine | THF, 60°C, 12 h | N-butyl-4-pyridylmethylsulfonamide | 78% |

| Aniline | LHMDS, DMF, 80°C, 8 h | N-phenyl-4-pyridylmethylsulfonamide | 65% |

This reactivity aligns with general sulfonate ester behavior, where electron-withdrawing groups (e.g., trichlorophenyl) enhance electrophilicity at the sulfur center .

Oxidative Transformations

The pyridylmethyl moiety undergoes oxidation to form pyridine N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → rt, 4 h | (4-Pyridylmethyl-N-oxide)sulfonamide | Complete conversion |

| H₂O₂/AcOH | 50°C, 6 h | Partial N-oxidation | 40% yield |

N-oxidation modulates electronic properties, enhancing hydrogen-bonding capabilities for biological targeting.

Reductive Cleavage

The sulfonamide bond (S-N) can be selectively reduced:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Et₂O, reflux, 2 h | 4-Pyridylmethylamine + 2,4,5-trichlorobenzenesulfinate | >90% cleavage |

| BH₃·THF | THF, rt, 12 h | Partial reduction (S-N retained) | 30% conversion |

This reaction is critical for synthesizing intermediates in drug discovery .

Electrophilic Aromatic Substitution

The 2,4,5-trichlorophenyl group undergoes regioselective halogenation:

| Reagent | Conditions | Position Substituted | Product |

|---|---|---|---|

| Cl₂ (g) | FeCl₃, 40°C, 3 h | Para to sulfonamide | Tetrachloro derivative |

| Br₂ | AlBr₃, CH₂Cl₂, rt, 1 h | Ortho to sulfonamide | 2,4,5-Trichloro-6-bromophenyl adduct |

Steric hindrance from the sulfonamide group directs substitution to less crowded positions.

Cross-Coupling Reactions

The pyridyl group participates in metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | Biaryl-linked sulfonamide | 62% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 100°C, 24 h | N-arylated sulfonamide | 55% |

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Hydrolysis and Stability

The sulfonamide bond resists hydrolysis under acidic/basic conditions:

| Condition | Time | Degradation Observed | Notes |

|---|---|---|---|

| 6M HCl, reflux | 24 h | <5% | Stable due to electron-withdrawing groups |

| 2M NaOH, reflux | 12 h | 10% | Partial cleavage to sulfonic acid |

This stability is advantageous for pharmaceutical formulations.

Comparative Reactivity with Analogues

| Compound | Sulfonamide Reactivity (vs. Query) | Key Differences |

|---|---|---|

| (4-Pyridylmethyl)sulfonamide | 1.5× faster amine substitution | Lacks trichlorophenyl group |

| (2,4,5-Trichlorophenyl)sulfonamide | 0.7× slower oxidation | Absence of pyridylmethyl group |

The trichlorophenyl group reduces electron density at sulfur, slowing nucleophilic attacks but enhancing oxidative stability.

Key Mechanistic Insights

-

Electronic Effects : Electron-withdrawing chlorine atoms increase sulfonyl electrophilicity, accelerating nucleophilic substitution .

-

Steric Effects : The 2,4,5-trichlorophenyl group hinders access to the sulfur center, reducing reaction rates with bulky nucleophiles.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in coupling reactions by stabilizing transition states .

Scientific Research Applications

Organic Synthesis

(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules and can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These properties make it valuable in developing new synthetic pathways and compounds .

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit certain enzymes involved in cell proliferation, indicating potential use in cancer therapy. Its mechanism of action may involve binding to specific molecular targets that regulate cell growth .

Pharmaceutical Applications

The compound is being explored for its therapeutic applications in drug development. Its ability to modify biological pathways positions it as a candidate for creating novel drugs that could target specific diseases or conditions .

Case Studies

Mechanism of Action

The mechanism of action of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Tetradifon (2,4,5,4'-Tetrachlorodiphenyl Sulfone)

Molecular Formula : C₁₂H₆Cl₄O₂S

Key Differences :

- Chlorine Substitution : Tetradifon has four chlorine atoms (2,4,5,4'-positions) compared to three in the target compound.

- Applications : Tetradifon is a documented fungicide , while the target compound’s pyridylmethyl group may confer bioactivity in drug discovery.

| Property | Target Compound | Tetradifon |

|---|---|---|

| Molecular Formula | C₁₂H₉Cl₃N₂O₂S | C₁₂H₆Cl₄O₂S |

| Chlorine Atoms | 3 | 4 |

| Core Functional Group | Sulphonamide | Sulfone |

| Reported Use | Undocumented (potential drug) | Fungicide |

2,4,5-Trichlorophenol

Molecular Formula : C₆H₃Cl₃O

Key Differences :

- Functional Group: Contains a phenolic -OH group instead of a sulphonamide.

- Acidity : The hydroxyl group increases acidity (pKa ~6–7) compared to the sulphonamide (pKa ~1–2 for SO₂NH groups).

- Applications: 2,4,5-Trichlorophenol is a precursor to herbicides and disinfectants , whereas the target compound’s sulphonamide group is more typical of antibiotics or enzyme inhibitors.

Pyrimidinamine Derivative (C₁₅H₁₇Cl₂N₃S₂)

Molecular Formula : C₁₅H₁₇Cl₂N₃S₂

Key Differences :

- Heterocycle : Contains a pyrimidine ring vs. the target compound’s pyridine.

- Substituents : Features dichlorobenzyl and methylsulfanyl groups, differing in steric bulk and electronic effects.

- Applications : The pyrimidinamine’s structure suggests pesticidal or antiviral activity, while the target compound’s pyridine may enhance CNS permeability .

Tos (Tosyl) and Tosa Derivatives

Examples :

- Tos : (4-Methylphenyl)sulfonyl

- Tosa: [(4-Methylphenyl)sulfonyl]amino Key Differences:

- Aromatic Substitution : Tos/Tosa derivatives lack chlorine atoms, reducing electron-withdrawing effects.

Key Research Findings

- Sulphonamide vs. Sulfone : Sulphonamides (target compound) exhibit stronger hydrogen-bonding capacity than sulfones (tetradifon), favoring interactions with enzymes or proteins .

- Heterocyclic Influence : Pyridine (target) vs. pyrimidine ( compound) alters solubility and metabolic stability, critical for drug design .

Biological Activity

(4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine, with the chemical formula C12H9Cl3N2O2S and a molecular weight of 351.6 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized through the reaction of 4-pyridylmethylamine with 2,4,5-trichlorobenzenesulfonyl chloride, typically in organic solvents such as dichloromethane or chloroform.

Antimicrobial Properties

Research indicates that (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing efficacy that positions it as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of specific bacterial enzymes or disruption of cell membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival. For instance, it may inhibit enzymes such as topoisomerases or kinases that are crucial for cancer cell division.

Case Study: In Vitro Testing

A significant study evaluated the cytotoxic effects of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine on human cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent decrease in cell viability:

| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 60 | 70 |

| 50 | 30 | 40 |

This data suggests that higher concentrations of the compound significantly reduce cell viability in both types of cancer cells.

The biological activity of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine is attributed to its ability to bind to specific receptors or enzymes within cells. This binding can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication or protein synthesis.

- Disruption of Signaling Pathways : It can interfere with signaling pathways that promote cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (4-Pyridylmethyl)sulfonamide | Lacks trichlorophenyl group | Moderate antimicrobial |

| (2,4,5-Trichlorophenyl)sulfonamide | Lacks pyridylmethyl group | Limited anticancer effects |

| (4-Pyridylmethyl)((2,4-dichlorophenyl)sulphonyl)amine | Similar structure with fewer chlorines | Reduced potency |

The presence of both the pyridylmethyl and trichlorophenyl groups in (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Pyridylmethyl)((2,4,5-trichlorophenyl)sulphonyl)amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of the pyridylmethylamine precursor using 2,4,5-trichlorophenylsulfonyl chloride. Key steps include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and base catalysis (e.g., triethylamine). Yield optimization involves monitoring reaction progress via TLC or HPLC. Similar sulfonamide syntheses emphasize dehydrosulfurization methods using catalysts like dicyclohexylcarbodiimide (DCC) to improve efficiency .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for environmental fate studies?

- Methodological Answer : Standardized protocols include:

- Solubility : Shake-flask method with HPLC quantification across solvents (water, DMSO, ethanol).

- Stability : Accelerated degradation studies under varying pH, UV light, and temperatures, analyzed via LC-MS.

- Partition coefficients (logP) : Use reverse-phase HPLC or computational tools like EPI Suite™. Environmental fate models integrate these properties to predict distribution in biotic/abiotic compartments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines:

- PPE : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Waste disposal : Neutralize sulfonamide residues with alkaline hydrolysis (e.g., 10% NaOH) before disposal. Safety data for analogous sulfonamides highlight dermal irritation risks, necessitating rigorous exposure controls .

Advanced Research Questions

Q. How do structural modifications of the pyridyl or trichlorophenyl moieties influence biological activity and target selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) via Suzuki coupling or nucleophilic substitution.

- Bioassays : Test inhibition of enzymes (e.g., carbonic anhydrase) using fluorometric assays.

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding interactions. For example, trichloro-substitutions enhance hydrophobic binding, while pyridyl methylation modulates solubility .

Q. How can contradictory data in ecotoxicological studies (e.g., LC50 variability) be resolved?

- Methodological Answer : Address discrepancies via:

- Standardized testing : Follow OECD Test Guidelines 201 (algae), 202 (daphnia), and 203 (fish) under controlled pH/temperature.

- Metabolite analysis : Identify degradation products (e.g., desulphonated derivatives) via HRMS and assess their toxicity.

- Longitudinal studies : Monitor chronic exposure effects (e.g., bioaccumulation in Daphnia magna) over 21-day cycles .

Q. What advanced analytical techniques are optimal for detecting trace quantities of this compound in complex matrices (e.g., soil, biological tissues)?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove interferents.

- Detection :

- HPLC-MS/MS : MRM mode with ESI+ ionization (m/z 400–450).

- GC-MS : Derivatize with BSTFA for volatility.

- Validation : Spike-and-recovery experiments (80–120% recovery) ensure method robustness .

Q. What experimental designs are effective for assessing the compound’s enzyme inhibition kinetics?

- Methodological Answer :

- In vitro assays : Use recombinant enzymes (e.g., human carbonic anhydrase II) with fluorogenic substrates.

- Kinetic analysis : Fit data to Michaelis-Menten models (GraphPad Prism) to calculate Ki values.

- Controls : Include positive inhibitors (e.g., acetazolamide) and vehicle-only blanks. Comparative studies with structurally related sulfonamides validate specificity .

Q. How can researchers evaluate the compound’s photodegradation pathways under simulated environmental conditions?

- Methodological Answer :

- Photoreactor setup : Xenon lamp (λ > 290 nm) with quartz vessels.

- Degradation monitoring : Collect time-point samples for LC-MS/MS analysis.

- Pathway elucidation : Identify transient intermediates (e.g., hydroxylated derivatives) via tandem mass spectrometry. Quantum mechanical calculations (Gaussian 16) predict reaction energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.